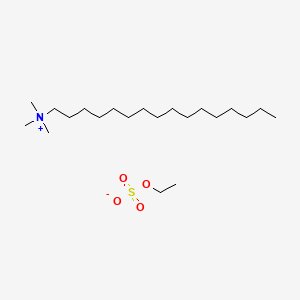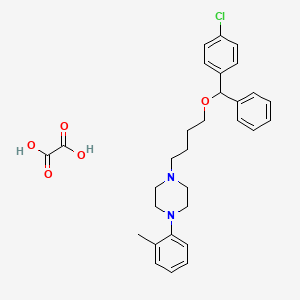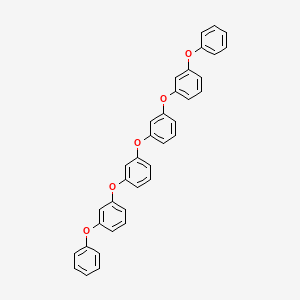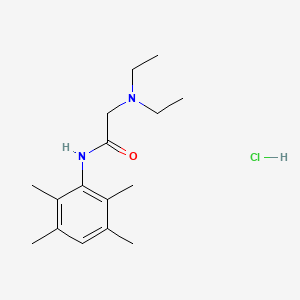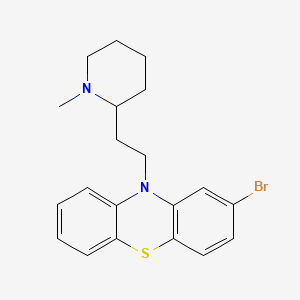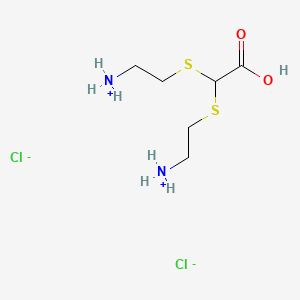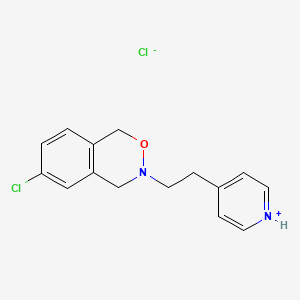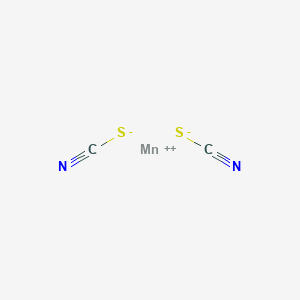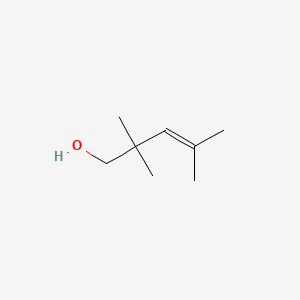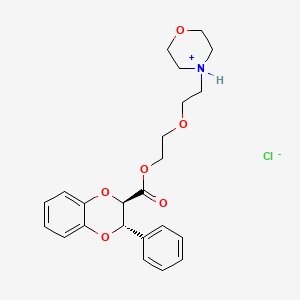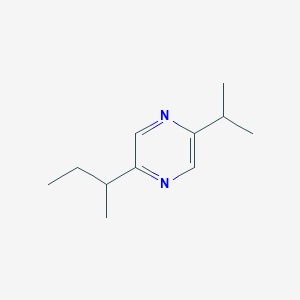
2-Isopropyl-5-sec-butylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) typically involves the reaction of appropriate substituted pyrazines with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazine derivatives with hydrogen atoms added.
Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including flavoring agents and fragrances. Its unique aroma profile makes it valuable in the food and beverage industry.
Mechanism of Action
The mechanism of action of Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(1-methylpropyl)pyrazine
- 2-Sec-butyl-3-methoxypyrazine
- 2-(2-Butyl)-3-methoxypyrazine
Uniqueness
Pyrazine,2-(1-methylethyl)-5-(1-methylpropyl)-(9ci) stands out due to its specific alkyl substituents, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-butan-2-yl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-9(4)11-7-12-10(6-13-11)8(2)3/h6-9H,5H2,1-4H3 |
InChI Key |
YKOVLVGOQIHYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=C(N=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


